4,7-Dibromo-2,3-dihydro-1H-inden-1-amine
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Overview
Description
4,7-Dibromo-2,3-dihydro-1H-inden-1-amine: is a chemical compound with the molecular formula C9H9Br2N . It is a derivative of indene, featuring two bromine atoms at the 4 and 7 positions, and an amine group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other applications requiring halogenated compounds .
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4,7-Dibromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of an amine.
2,3-Dihydro-1H-inden-1-amine: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
4,7-Dibromo-1H-indene: Similar bromination pattern but lacks the dihydro and amine functionalities.
Uniqueness: Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H9Br2N |
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Molecular Weight |
290.98 g/mol |
IUPAC Name |
4,7-dibromo-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Br2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2 |
InChI Key |
LZFRPLUFUJMXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1N)Br)Br |
Origin of Product |
United States |
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